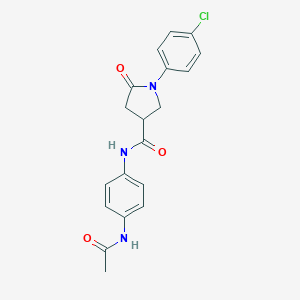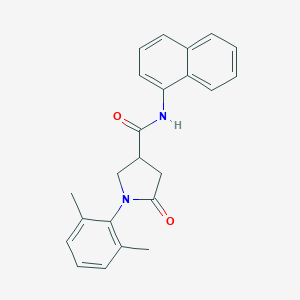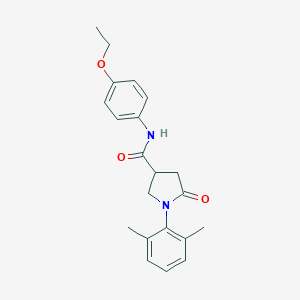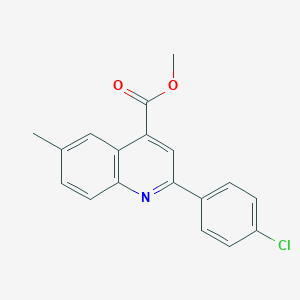
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (MCCQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCQ is a quinoline derivative that has been synthesized using different methods. Its unique structure has made it a promising candidate for scientific research in the fields of medicinal chemistry, drug discovery, and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is not fully understood. However, it has been proposed that Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme metabolism.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also been reported to inhibit the activity of enzymes involved in heme metabolism, leading to the accumulation of toxic heme intermediates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and Plasmodium falciparum. However, Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate also has limitations, including its low solubility in aqueous solutions and potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the scientific research of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate. These include:
1. The development of more efficient and environmentally friendly methods for the synthesis of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate.
2. The investigation of the mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate against cancer cells and Plasmodium falciparum.
3. The optimization of the pharmacokinetic properties of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate for its potential use as a drug candidate.
4. The exploration of the potential applications of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate in materials science, such as the development of fluorescent probes and molecular rotors.
5. The investigation of the potential synergistic effects of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate with other drugs or compounds in the treatment of cancer and malaria.
In conclusion, Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a promising compound that has shown potential in various scientific research applications. Its unique structure and biological activities make it a valuable candidate for further investigation and development.
Métodos De Síntesis
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, Friedlander synthesis, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aromatic aldehyde in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has shown potential as a lead compound in drug discovery and medicinal chemistry. It has been reported to exhibit significant antitumor, antimalarial, and antimicrobial activities. Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has also shown potential as a fluorescent probe for the detection of metal ions and as a molecular rotor for the study of molecular motion.
Propiedades
Nombre del producto |
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
|---|---|
Fórmula molecular |
C18H14ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(21)22-2)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,1-2H3 |
Clave InChI |
MZTJLGDNANUAKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




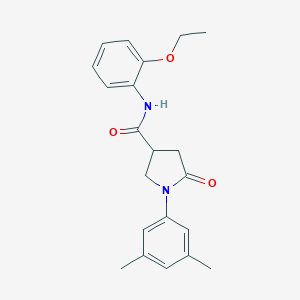




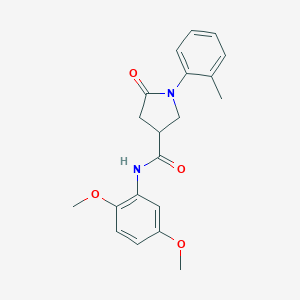
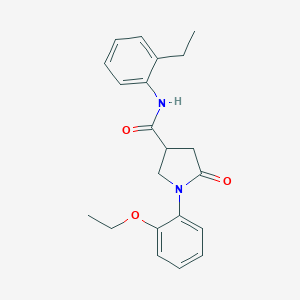

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
